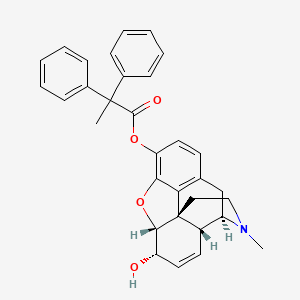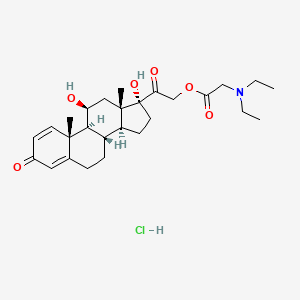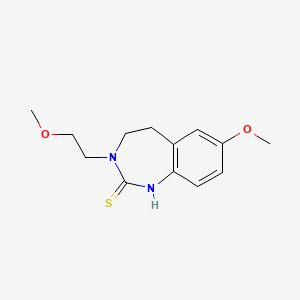
Dexlofexidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexlofexidine hydrochloride is a chemical compound that belongs to the class of alpha-2 adrenergic receptor agonists. It is structurally similar to clonidine and is primarily used for the treatment of opioid withdrawal symptoms. This compound works by reducing the release of norepinephrine, which helps alleviate the physical symptoms associated with opioid withdrawal .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dexlofexidine hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the imidazoline ring: This is achieved by reacting 2,6-dichlorophenoxyacetaldehyde with ethylenediamine under acidic conditions.
Hydrochloride formation: The resulting imidazoline compound is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Dexlofexidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazoline ring structure.
Substitution: Substitution reactions can occur at the phenyl ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Dexlofexidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alpha-2 adrenergic receptor agonists.
Biology: Researchers use it to study the effects of alpha-2 adrenergic receptor activation on cellular processes.
Medicine: It is primarily used to manage opioid withdrawal symptoms, but it is also being investigated for potential use in treating alcohol withdrawal and other conditions.
Mecanismo De Acción
Dexlofexidine hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding inhibits the release of norepinephrine, a neurotransmitter that plays a key role in the body’s stress response. By reducing norepinephrine release, this compound helps alleviate the physical symptoms of opioid withdrawal, such as chills, sweating, stomach cramps, and muscle pain .
Comparación Con Compuestos Similares
Similar Compounds
Clonidine: Another alpha-2 adrenergic receptor agonist used for opioid withdrawal management.
Methadone: An opioid agonist used for opioid withdrawal and maintenance therapy.
Buprenorphine: A partial opioid agonist used for opioid withdrawal and maintenance therapy.
Uniqueness
Dexlofexidine hydrochloride is unique in its ability to alleviate opioid withdrawal symptoms without being an opioid itself. This reduces the risk of dependency and makes it a safer option for managing withdrawal symptoms compared to opioid agonists like methadone and buprenorphine .
Propiedades
| 87858-98-8 | |
Fórmula molecular |
C11H13Cl3N2O |
Peso molecular |
295.6 g/mol |
Nombre IUPAC |
2-[(1S)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/t7-;/m0./s1 |
Clave InChI |
DWWHMKBNNNZGHF-FJXQXJEOSA-N |
SMILES isomérico |
C[C@@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |
SMILES canónico |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)






